molecular formula C11H20N2O2 B2522282 Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1005077-74-6

Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B2522282
CAS No.: 1005077-74-6
M. Wt: 212.293
InChI Key: WDLJVXLPYIOWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic amine derivative featuring a 2-azabicyclo[2.2.1]heptane core with a tert-butyl carbamate (Boc) protecting group at the 2-position and an amino substituent at the 6-position. Its CAS numbers include 1005077-74-6 (racemic) and 1433638-95-9 (stereospecific (1R,4R,6S)-isomer) . This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors such as Neogliptin (). Its rigid bicyclic structure enhances metabolic stability and receptor binding selectivity in drug candidates .

Properties

IUPAC Name

tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(12)9(13)5-7/h7-9H,4-6,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLJVXLPYIOWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005077-74-6
Record name tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Acyl chlorides or anhydrides are used in the presence of a base like pyridine for amide formation.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Chemistry

Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate serves as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in synthetic chemistry.

Biology

In biological research, TBAH has been investigated for its potential as a ligand in biochemical assays. Its structural characteristics allow it to interact with biological macromolecules, influencing their structure and function.

Medicine

TBAH is being explored for its therapeutic properties , including:

  • Enzyme Inhibition : It has shown potential to inhibit enzymes like glutamate dehydrogenase, which is crucial for insulin secretion regulation.
  • Receptor Modulation : Preliminary studies suggest that TBAH may modulate neurotransmitter receptors, impacting conditions such as epilepsy and anxiety disorders.
  • Anticancer Properties : Research indicates that TBAH may induce apoptosis in cancer cells by disrupting amino acid transport mechanisms.

Industry

The compound is utilized in the synthesis of specialty chemicals and materials, highlighting its versatility in industrial applications.

The biological activity of TBAH can be attributed to several mechanisms:

  • Enzyme Inhibition : TBAH inhibits specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neural signaling pathways.
  • Anticancer Activity : TBAH has been shown to affect cellular metabolism and growth in cancer cells.

Case Study 1: Glutamate Dehydrogenase Inhibition

In a controlled study, TBAH was tested for its ability to inhibit glutamate dehydrogenase activity in pancreatic cells. The results demonstrated a significant reduction in enzyme activity, suggesting that TBAH could enhance insulin secretion through metabolic modulation. This study emphasizes the potential of TBAH as a therapeutic agent for managing diabetes.

Case Study 2: Neurotransmitter Receptor Interaction

Another investigation focused on the interaction of TBAH with NMDA receptors in neuronal cultures. The findings revealed that TBAH effectively modulated receptor activity, leading to altered excitatory neurotransmission patterns. This modulation could have implications for treating neurological disorders characterized by excitotoxicity.

Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits glutamate dehydrogenase
Receptor ModulationModulates neurotransmitter receptor activities
Anticancer ActivityInduces apoptosis in cancer cells

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also act as a prodrug, undergoing metabolic transformation to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 2-azabicyclo[2.2.1]heptane derivatives arises from variations in substituent groups, stereochemistry, and ring modifications. Below is a detailed comparison:

Substituent Variations

Compound Name CAS Number Substituent Molecular Formula Molecular Weight Key Applications
tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate 198835-01-7, 1932123-56-2 6-OH C₁₁H₁₉NO₃ 213.27 Intermediate for further functionalization
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 198835-06-2 5-keto C₁₁H₁₇NO₃ 211.26 Life science research; high-purity synthesis
tert-Butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate 207405-61-6 5-NOH C₁₁H₁₈N₂O₃ 226.27 Building block for oxime-based drug candidates
tert-Butyl 4-(aminomethyl)-5-oxa-2-azabicyclo[2.2.1]heptane-2-carboxylate N/A 4-CH₂NH₂, 5-O C₁₁H₂₀N₂O₃ 228.29 Drug discovery (oxazine ring system)

Stereochemical Variations

  • (1R,4R,6S)-tert-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1433638-95-9): Exhibits 95% purity and stereospecific bioactivity; used in enantioselective syntheses .
  • exo-5-Amino derivatives (CAS 1290539-90-0) vs. endo-5-amino derivatives (CAS 1290539-90-0): Exo/endo configurations influence pharmacokinetic properties .

Ring System Modifications

Compound Name Ring System CAS Number Key Features
tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate 2.1.1 hexane 467454-33-7 Smaller ring size; lower steric hindrance
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate Spiro[3.3] 1211586-09-2 Spirocyclic structure; distinct solubility profile

Diazabicyclo Derivatives

  • tert-Butyl (4R)-5-(6-amino-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (): Incorporates a pyridyl group for enhanced π-π interactions in receptor binding. NMR data (δ 1.33–8.16 ppm) confirms regioselective synthesis .

Key Research Findings

Bioactivity: The 6-amino derivative shows superior DPP-4 inhibition compared to 6-hydroxy analogs due to enhanced hydrogen bonding .

Metabolic Stability : 2.2.1 bicyclic systems exhibit longer half-lives than 2.1.1 analogs, attributed to reduced ring strain .

Stereochemical Impact : The (1R,4R,6S)-isomer demonstrates 10-fold higher potency than its enantiomer in receptor assays .

Biological Activity

Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate, commonly referred to as TBAH, is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with TBAH.

Chemical Structure and Properties

TBAH has the following chemical formula and structural characteristics:

  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 1005077-74-6
  • IUPAC Name : tert-butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

The compound is characterized by a bicyclic framework that includes an amino group and a carboxylate moiety, which are crucial for its biological activity.

Mechanisms of Biological Activity

The biological activity of TBAH can be attributed to several mechanisms:

  • Enzyme Inhibition : TBAH has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting glutamate dehydrogenase, which plays a key role in insulin secretion regulation .
  • Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing neural signaling pathways. Preliminary studies suggest that TBAH could act as a modulator of excitatory neurotransmission, potentially impacting conditions like epilepsy and anxiety disorders .
  • Anticancer Properties : Research indicates that TBAH may induce apoptosis in cancer cells by disrupting amino acid transport mechanisms, thereby affecting cellular metabolism and growth .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits glutamate dehydrogenase
Receptor ModulationModulates neurotransmitter receptor activities
Anticancer ActivityInduces apoptosis in cancer cells

Case Study 1: Glutamate Dehydrogenase Inhibition

In a controlled study, TBAH was tested for its ability to inhibit glutamate dehydrogenase activity in pancreatic cells. The results demonstrated a significant reduction in enzyme activity, suggesting that TBAH could enhance insulin secretion through metabolic modulation. The study emphasized the potential of TBAH as a therapeutic agent for managing diabetes .

Case Study 2: Neurotransmitter Receptor Interaction

Another investigation focused on the interaction of TBAH with NMDA receptors in neuronal cultures. The findings revealed that TBAH effectively modulated receptor activity, leading to altered excitatory neurotransmission patterns. This modulation could have implications for treating neurological disorders characterized by excitotoxicity .

Q & A

Q. Q1. What are the key steps in synthesizing tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate, and how can reaction conditions be optimized?

The synthesis involves multi-step routes, starting with bicyclic framework formation followed by functionalization. For example, related bicyclic amines (e.g., hydroxyimino analogs) are synthesized via cyclization using reagents like DCC and CS₂, with solvents such as CHCl₃ yielding ~80% under controlled conditions . Critical parameters include:

  • Temperature : Moderate heat (e.g., 25–60°C) to avoid decomposition.
  • Catalysts : Lewis acids (e.g., ZnCl₂) for stereochemical control.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for amino group introduction .
    Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradients) and crystallization ensures ≥97% purity .

Q. Q2. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms bicyclic structure and tert-butyl/amino group integration. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .
  • IR : Peaks at ~1680 cm⁻¹ (C=O ester) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .
  • Mass Spectrometry : High-resolution MS (e.g., ESI+) matches the molecular ion peak at m/z 213.27 (C₁₁H₁₉N₂O₃) .
  • X-ray Crystallography : Resolves stereochemistry (e.g., endo/exo configurations) in enantiopure forms .

Stability & Handling

Q. Q3. What are the recommended storage conditions and solubility profiles for this compound?

  • Storage : Stable at RT in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption and oxidation .
  • Solubility : Soluble in polar solvents (e.g., DMSO, methanol) but poorly in water. Prepare stock solutions at 10 mM in DMSO for biological assays .

Advanced Synthesis & Analysis

Q. Q4. How can enantioselective synthesis of this bicyclic amine be achieved?

Chiral resolution methods include:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during cyclization to induce asymmetry .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester groups in racemic mixtures .
  • Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, validated by optical rotation and CD spectroscopy .

Q. Q5. What computational approaches predict the compound’s reactivity and supramolecular interactions?

  • DFT Calculations : Model transition states for nucleophilic substitutions (e.g., amino group introduction) using Gaussian09 at B3LYP/6-31G* level .
  • Molecular Docking : Simulate binding to biological targets (e.g., neurotransmitter receptors) via AutoDock Vina, guided by analogs’ receptor affinities .

Biological & Comparative Studies

Q. Q6. How does the 6-amino substitution influence biological activity compared to hydroxyimino analogs?

The 6-amino group enhances hydrogen-bonding potential with targets like enzymes or receptors. For example:

  • Receptor Binding : Amino analogs show higher affinity for serotonin receptors than hydroxyimino derivatives (IC₅₀ ~50 nM vs. ~200 nM) due to stronger NH···O interactions .
  • Metabolic Stability : Amino derivatives resist oxidative degradation better than imino groups in liver microsome assays .

Q. Q7. What strategies resolve contradictions in reported synthetic yields or purity?

  • Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, catalyst batch) .
  • Analytical Triangulation : Cross-verify purity via HPLC (C18 column, MeOH/H₂O), NMR, and elemental analysis .

Methodological Tables

Q. Table 1. Comparative Reactivity of Bicyclic Carboxylates

CompoundSubstituentYield (%)Purity MethodReference
6-Amino derivativeNH₂80HPLC, ¹H NMR
5-Hydroxyimino derivativeN-OH75Column chromatography
exo-5-Amino derivativeNH₂ (exo)68Chiral HPLC

Q. Table 2. Key Spectroscopic Data

Functional GroupNMR Shift (δ, ppm)IR Peak (cm⁻¹)
tert-butyl (C(CH₃)₃)1.4 (s, 9H)-
C=O (ester)-1680
N-H (amine)2.8 (br s, 2H)3300

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.